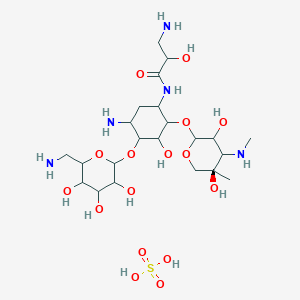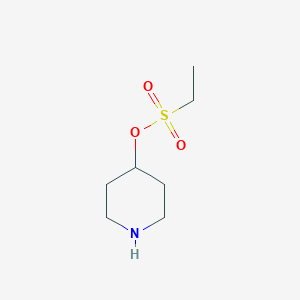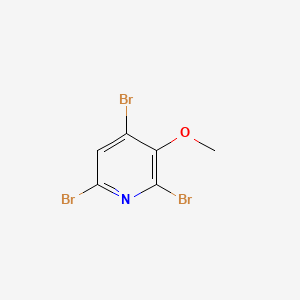
1-benzyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C16H14N2O2 and a molecular weight of 266.3 g/mol . This compound is known for its unique structure, which includes a benzimidazole core substituted with a benzyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by cyclization and subsequent carboxylation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
1-Benzyl-2-methylbenzodiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-Benzyl-2-methylbenzimidazole: Shares a similar benzimidazole core but lacks the carboxylic acid group.
2-Methyl-1-phenylmethylbenzimidazole: Similar structure with a different substitution pattern.
1-Benzyl-2-methyl-1H-benzoimidazole-5-carboxylic acid: Another closely related compound with slight variations in the substitution pattern.
Uniqueness: 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the benzyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development .
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-benzyl-2-methyl-3H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C16H16N2O2/c1-17-11-14-9-13(16(19)20)7-8-15(14)18(17)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,19,20) |
InChI Key |
XQBJBOXNYNJLLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)

![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)


![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
